molecular formula C6H5ClFNO B591776 (6-Chloro-3-fluoropyridin-2-yl)methanol CAS No. 884494-80-8

(6-Chloro-3-fluoropyridin-2-yl)methanol

Cat. No. B591776
CAS RN: 884494-80-8
M. Wt: 161.56
InChI Key: IQPSSGNHEBPQRF-UHFFFAOYSA-N
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Description

“(6-Chloro-3-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 . The compound appears as a gray to pale-yellow solid or liquid .


Molecular Structure Analysis

The InChI code for “(6-Chloro-3-fluoropyridin-2-yl)methanol” is 1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(6-Chloro-3-fluoropyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 161.56 . The compound should be stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis Advancements

(6-Chloro-3-fluoropyridin-2-yl)methanol serves as an intermediate in synthetic organic chemistry, demonstrating versatility in constructing complex molecules. For instance, its application in palladium-catalyzed C-H halogenation offers a pathway to synthesize multi-substituted arenes. This method surpasses traditional techniques by providing higher yields, better selectivity, and practicality, alongside fostering chemical diversity (Sun, Sun, & Rao, 2014). Additionally, its utility is exemplified in the preparation of 6-halogeno-pyridin-2-olate complexes, revealing its role in forming coordination dimers with a cyclo-RuORuO motif, pivotal for advancing inorganic chemistry (Schäffler, Müller, & Maas, 2006).

Molecular Interaction Studies

Research on 2-fluoropyridine-methanol clusters, closely related to (6-Chloro-3-fluoropyridin-2-yl)methanol, has provided insights into hydrogen-bonded clusters' structures. Infrared spectroscopy and molecular orbital calculations have facilitated the understanding of weak hydrogen bond interactions through aromatic hydrogen in these clusters, offering a deeper comprehension of molecular interactions (Nibu, Marui, & Shimada, 2006).

Crystallography and Structural Analysis

The compound has also contributed to crystallography, enabling the exploration of supramolecular networks in related chemical structures. Such studies have illuminated the impact of halogen substitution on intermolecular interactions, crystallization processes, and the formation of diverse molecular assemblies (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSSGNHEBPQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660518
Record name (6-Chloro-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-3-fluoropyridin-2-yl)methanol

CAS RN

884494-80-8
Record name (6-Chloro-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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